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For Immediate Release

This technical guide provides a comprehensive overview of the structure, synthesis, and

biological significance of Enduracididine, a non-proteinogenic amino acid crucial to the activity

of several potent antibiotics, including the recently discovered teixobactin. Tailored for

researchers, scientists, and drug development professionals, this document delves into the

molecular architecture, analytical data, and synthetic methodologies, offering a foundational

resource for the exploration and exploitation of this unique biochemical entity.

The Core Structure: A Cyclic Guanidinium Moiety
Enduracididine is a cyclic analogue of arginine, characterized by a unique five-membered

tetrahydropyrimidin-2-iminium ring. This distinguishing feature imparts significant structural

rigidity and a permanent positive charge, which are critical for its biological function. The core

structure of L-Enduracididine is presented below. Several stereoisomers exist, with L-allo-

Enduracididine being a key component of the antibiotic teixobactin.[1]

Figure 1: Chemical structure of L-Enduracididine.

Quantitative Analytical Data
Precise analytical data is paramount for the identification and characterization of

Enduracididine and its derivatives in synthetic and natural product samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The following table summarizes the ¹H and ¹³C NMR data for a protected L-allo-

Enduracididine derivative, specifically (2S,4R)-1-Boc-4-((tert-butyldiphenylsilyl)oxymethyl)-

N,N'-bis(Cbz)enduracididine. This data is critical for monitoring the progress of chemical

synthesis and for the structural verification of intermediates.
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¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)

δ (ppm) δ (ppm)

11.65 (s, 1H) 163.6

8.71–8.68 (br s, 1H) 157.3

7.57–7.50 (m, 4H) 156.1

7.40–7.16 (m, 16H) 153.5

5.10 (s, 2H) 136.7

5.04 (s, 2H) 135.6

4.82 (d, J = 8.8 Hz, 1H) 135.5

4.55 (s, 1H) 134.6

3.86–3.75 (m, 1H) 132.9

3.75–3.59 (m, 3H) 132.7

3.51 (dd, J = 10.3, 3.7 Hz, 1H) 129.9

3.23–3.08 (m, 1H) 129.8

1.65–1.53 (m, 1H) 128.6

1.37 (s, 9H) 128.5

1.35–1.25 (m, 1H) 128.4

0.98 (s, 9H) 128.3

128.1

127.8

80.1

68.0

67.0

66.3
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48.6

46.3

38.1

28.3

26.8

19.2

Data extracted from a scalable synthesis of a protected L-allo-enduracididine derivative.

Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for unprotected Enduracididine is not

extensively reported in the available literature. However, based on the structure and general

fragmentation patterns of cyclic guanidinium compounds and amino acids, the following

fragmentation pathways can be anticipated in ESI-MS/MS:

Loss of H₂O: Dehydration from the carboxylic acid and other parts of the molecule.

Loss of NH₃: From the α-amino group or the guanidinium group.

Loss of CO₂: Decarboxylation is a common fragmentation for amino acids.

Ring Opening: Cleavage of the tetrahydropyrimidin-2-iminium ring, followed by subsequent

fragmentation.

For larger molecules containing Enduracididine, such as teixobactin, mass spectrometry is

used to confirm the overall mass and the sequence of the peptide.[2][3]

Biological Significance and Mechanism of Action
Enduracididine is a key component of several antibiotics that are active against Gram-positive

bacteria.[1] Its primary mechanism of action, as part of antibiotics like teixobactin, is the

inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to Lipid

II, a crucial precursor in the peptidoglycan biosynthesis pathway.[4] By sequestering Lipid II,
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teixobactin prevents its incorporation into the growing peptidoglycan chain, ultimately leading to

cell lysis and bacterial death.
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Figure 2: Inhibition of Peptidoglycan Biosynthesis by Teixobactin.

Biosynthesis of Enduracididine
The biosynthesis of L-enduracididine proceeds from the common amino acid L-arginine

through a series of enzymatic transformations. The key enzymes involved are MppP, MppR,

and MppQ.

L-Arginine 2-oxo-4-hydroxy-5-guanidinovaleric acidMppP (PLP-dependent hydroxylase) Cyclic Guanidine IntermediateMppR (Pyruvate aldolase) L-EnduracididineMppQ (Transaminase)

Click to download full resolution via product page

Figure 3: Biosynthetic Pathway of L-Enduracididine.

Experimental Protocols: Synthesis of Protected L-
allo-Enduracididine
The chemical synthesis of Enduracididine is a complex, multi-step process. Below is a

summarized workflow for the synthesis of a protected form of L-allo-Enduracididine suitable

for peptide synthesis.

Synthesis of Boc-L-allo-End(Cbz)₂-OH
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A scalable synthesis of Boc-L-allo-End(Cbz)₂-OH, a key building block for teixobactin, has been

reported starting from commercially available (S)-glycidol.

S-Glycidol Homoallylic AlcoholRegioselective Ring Opening DiolSharpless Asymmetric Dihydroxylation Guanidine DerivativeGuanidinylation Protected Enduracididine SkeletonIntramolecular Cyclization Boc-L-allo-End(Cbz)₂-OHDeprotection and Oxidation

Click to download full resolution via product page

Figure 4: Synthetic Workflow for Boc-L-allo-End(Cbz)₂-OH.

A detailed experimental protocol for a key step, the guanidinylation and cyclization, is as

follows:

Synthesis of Guanidine Derivative:

To a stirred solution of the azido alcohol intermediate in THF/H₂O at 0 °C, add

triphenylphosphine.

Allow the reaction to warm to room temperature and stir for 12 hours.

Add N,N'-di-Cbz-1H-pyrazole-1-carboxamidine (Goodman's reagent) and stir for an

additional 6 hours.

Extract the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate under vacuum.

Purify the residue by column chromatography on silica gel.

Intramolecular Cyclization:

Dissolve the guanidine derivative in an appropriate solvent and cool to -78 °C.

Add triflic anhydride and N,N-diisopropylethylamine to facilitate the formation of the triflate

and subsequent intramolecular cyclization.

Quench the reaction and purify the product to obtain the protected enduracididine skeleton.
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Synthesis of Fmoc-L-allo-Enduracididine for Solid-
Phase Peptide Synthesis (SPPS)
For incorporation into peptides using SPPS, an Fmoc-protected version of L-allo-

Enduracididine is required. This is typically achieved by protecting group exchange from a

Boc-protected intermediate.

Protocol Outline:

Start with a suitably protected L-allo-Enduracididine derivative with a free amino group on

the cyclic guanidine and a protected α-amino group (e.g., Boc).

Protect the guanidinium nitrogens, for example, with Cbz groups.

Selectively deprotect the α-amino group (e.g., remove the Boc group with TFA).

React the free α-amino group with Fmoc-OSu or an equivalent Fmoc-donating reagent to

install the Fmoc protecting group.

Purify the final Fmoc-protected L-allo-Enduracididine building block.

Conclusion
Enduracididine represents a fascinating and vital component in the development of new

antibiotics. Its unique structure and crucial role in the potent activity of molecules like

teixobactin make it a prime target for further research. This guide provides a foundational

understanding of its chemical nature, biological function, and synthetic accessibility,

empowering researchers to push the boundaries of antibiotic discovery and development. The

provided data and protocols serve as a starting point for the rational design of novel

Enduracididine-containing therapeutics to combat the growing threat of antimicrobial

resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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